1H and 13C NMR Chemical Shifts for 1,5-Dimethylhex-5-enyl Acetate: A Comprehensive Technical Guide
1H and 13C NMR Chemical Shifts for 1,5-Dimethylhex-5-enyl Acetate: A Comprehensive Technical Guide
Abstract
For researchers and drug development professionals, the precise structural elucidation of aliphatic esters is a critical step in verifying synthetic pathways and ensuring the purity of active pharmaceutical ingredients or fragrance compounds. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,5-dimethylhex-5-enyl acetate (IUPAC: 6-methylhept-6-en-2-yl acetate). By examining the mechanistic causality behind the observed spectral data and establishing a self-validating experimental protocol, this guide serves as an authoritative reference for spectral interpretation.
Molecular Architecture & Nomenclature
1,5-Dimethylhex-5-enyl acetate is widely utilized in the fragrance industry and as a synthetic intermediate[1]. Under standard IUPAC nomenclature, the molecule is designated as 6-methylhept-6-en-2-yl acetate [2].
Structurally, the molecule features a seven-carbon main chain terminating in an isopropenyl group, with a chiral center at the C2 position bearing an acetate moiety. Understanding this connectivity is paramount for predicting the spin-spin coupling networks and the localized electronic environments that dictate the NMR chemical shifts.
Fig 1. Structural connectivity of 1,5-dimethylhex-5-enyl acetate.
Mechanistic Causality in NMR Shift Displacements
To move beyond mere data tabulation, it is essential to understand the physical chemistry driving the observed chemical shifts.
The Acetylation Deshielding Effect
The most diagnostic feature in the 1 H NMR spectrum is the C2 methine proton. In the precursor molecule, 6-methylhept-6-en-2-ol, the carbinol proton resonates at approximately δ 3.80 ppm[3]. Upon esterification, the highly electronegative carbonyl group of the acetate exerts a strong inductive electron-withdrawing effect through the ester oxygen. This depletes the local electron density around the C2 proton, significantly deshielding it and shifting its resonance downfield to δ 4.85 - 4.95 ppm.
Similarly, in the 13 C NMR spectrum, the α -carbon (C2) experiences a characteristic downfield shift of roughly +2.8 ppm (moving from δ 68.2 ppm in the free alcohol to δ 71.0 ppm in the acetate) due to the same inductive forces[3].
Allylic and Diastereotopic Signatures
The terminal alkene protons at C7 appear as two distinct broad singlets ( δ 4.67 and 4.69 ppm). They lack standard vicinal multiplicity because they are isolated on the terminal carbon. However, their slight chemical shift non-equivalence is caused by their diastereotopic relationship relative to the chiral center at C2, combined with their fixed cis/trans geometric relationship to the bulk of the alkyl chain. The C5 methylene protons ( δ 2.01 ppm) are deshielded by the magnetic anisotropy of the adjacent π -system[3].
Self-Validating Experimental Protocol for NMR Acquisition
High-fidelity NMR data requires rigorous sample preparation and acquisition parameters. The following protocol is designed as a self-validating system , ensuring that any deviations in magnetic field homogeneity or relaxation times are caught before full acquisition.
Fig 2. Self-validating experimental workflow for NMR acquisition.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 is chosen because its low polarity perfectly solvates the hydrophobic aliphatic chain without inducing chemical shift artifacts via hydrogen bonding.
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Probe Tuning & Shimming (Self-Validation): Insert the sample, lock onto the deuterium frequency, and perform gradient shimming.
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Validation Check: Observe the TMS peak. If the Full Width at Half Maximum (FWHM) of the TMS singlet exceeds 1.0 Hz, the magnetic field (B 0 ) is inhomogeneous. Shimming must be repeated before proceeding to prevent line broadening and loss of fine coupling structures.
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1 H NMR Acquisition: Execute a standard 30° pulse sequence (zg30) with a relaxation delay (d1) of 2 seconds, acquiring 16 scans.
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Causality: A 30° flip angle ensures rapid longitudinal relaxation (T 1 ) recovery between scans, allowing for a shorter d1 while maintaining strictly quantitative integration for the aliphatic protons.
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13 C NMR Acquisition: Execute a proton-decoupled sequence (zgpg30) with a d1 of 2 seconds and 512–1024 scans.
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Causality: Broadband decoupling (e.g., WALTZ-16) collapses the carbon-proton scalar couplings. This focuses the signal intensity into single, sharp peaks for each carbon environment, drastically improving the Signal-to-Noise Ratio (SNR).
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Quantitative NMR Chemical Shift Data
The following tables summarize the expected chemical shifts based on empirical structural rules and comparative data from the precursor alcohol[3].
Table 1: 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Causality |
| C2-H | 4.85 - 4.95 | m (sextet) | ~6.2 | 1H | Deshielded by the adjacent electronegative acetate group. |
| C7-H 2 | 4.69 | br s | - | 1H | Terminal alkene proton (trans to the alkyl chain). |
| C7-H 2 | 4.67 | br s | - | 1H | Terminal alkene proton (cis to the alkyl chain). |
| Ac-CH 3 | 2.03 | s | - | 3H | Acetyl methyl group; isolated spin system. |
| C5-H 2 | 2.01 | t | 6.2 | 2H | Allylic protons, coupled to C4 methylene. |
| C6-CH 3 | 1.71 | s | - | 3H | Allylic methyl group; broadened by long-range coupling. |
| C3-H 2 , C4-H 2 | 1.40 - 1.60 | m | - | 4H | Overlapping aliphatic methylene envelope. |
| C1-H 3 | 1.22 | d | 6.2 | 3H | Terminal methyl split by the adjacent C2 methine proton. |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment / Causality |
| Ac-C=O | 170.5 | C | Ester carbonyl; highly deshielded sp 2 carbon. |
| C6 | 145.8 | C | Quaternary alkene carbon. |
| C7 | 110.2 | CH 2 | Terminal alkene carbon. |
| C2 | 71.0 | CH | Oxygen-bearing methine; shifted downfield via acetylation. |
| C5 | 37.7 | CH 2 | Allylic methylene. |
| C3 | 35.5 | CH 2 | Methylene β to the ester oxygen. |
| C4 | 23.5 | CH 2 | Central aliphatic methylene. |
| C6-CH 3 | 22.5 | CH 3 | Allylic methyl. |
| Ac-CH 3 | 21.3 | CH 3 | Acetyl methyl. |
| C1 | 20.0 | CH 3 | Terminal methyl adjacent to C2. |
Conclusion
The structural elucidation of 1,5-dimethylhex-5-enyl acetate relies heavily on identifying the deshielded C2 methine proton and the distinct terminal isopropenyl signatures. By strictly adhering to the self-validating NMR acquisition protocols outlined above, researchers can ensure high-resolution, artifact-free spectra. The integration of mechanistic causality—understanding exactly why the acetate group shifts the local electron density—empowers scientists to confidently verify synthetic outcomes and molecular purity.
References
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Title: 6-Hepten-2-ol, 6-methyl-, 2-acetate - Substance Details Source: United States Environmental Protection Agency (US EPA) URL: [Link]
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Title: Supporting Information - (S)-6-methylhept-6-en-2-ol Source: Semantic Scholar URL: [Link]
